(4-Ethylpiperazin-1-yl)[3-(2-hydroxyphenyl)-1,2-oxazol-5-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(4-Ethylpiperazine-1-carbonyl)-1,2-oxazol-3-yl]phenol is a synthetic compound that features a piperazine moiety, an oxazole ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-ethylpiperazine-1-carbonyl)-1,2-oxazol-3-yl]phenol typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Introduction of the Phenol Group: This step involves the coupling of the oxazole-piperazine intermediate with a phenol derivative, typically under basic conditions to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Ensuring that the reactions are scalable and can be performed in large batches.
Purification Techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Ethylpiperazine-1-carbonyl)-1,2-oxazol-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The oxazole ring and piperazine moiety can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenol and piperazine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Quinones or other oxidized phenol derivatives.
Reduction: Reduced oxazole or piperazine derivatives.
Substitution: Alkylated, acylated, or sulfonated derivatives of the original compound.
Scientific Research Applications
2-[5-(4-Ethylpiperazine-1-carbonyl)-1,2-oxazol-3-yl]phenol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: The compound is used in research to understand its effects on various biological pathways and its potential therapeutic benefits.
Industrial Applications: It is explored for its use in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[5-(4-ethylpiperazine-1-carbonyl)-1,2-oxazol-3-yl]phenol involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, while the oxazole ring can participate in hydrogen bonding and other interactions. The phenol group can also contribute to the compound’s overall activity by forming hydrogen bonds and interacting with hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(4-ethylpiperazine-1-carbonyl)phenol
- 2-(4-Ethylpiperazine-1-carbonyl)phenol
- 5-(4-Ethylpiperazine-1-carbonyl)-1,2-oxazole
Uniqueness
2-[5-(4-Ethylpiperazine-1-carbonyl)-1,2-oxazol-3-yl]phenol is unique due to the combination of its structural features, which include the piperazine moiety, oxazole ring, and phenol group. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C16H19N3O3 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
(4-ethylpiperazin-1-yl)-[3-(2-hydroxyphenyl)-1,2-oxazol-5-yl]methanone |
InChI |
InChI=1S/C16H19N3O3/c1-2-18-7-9-19(10-8-18)16(21)15-11-13(17-22-15)12-5-3-4-6-14(12)20/h3-6,11,20H,2,7-10H2,1H3 |
InChI Key |
YBQBQMXBTDLZSY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=NO2)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.